1-(4-chlorophenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(4-Chlorophenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidin-2-one derivative.
Introduction of the 4-chlorophenyl group: This can be done via a substitution reaction using 4-chlorophenyl halides.
Attachment of the 4-(4-methoxyphenoxy)butyl group: This step involves the reaction of the intermediate with 4-(4-methoxyphenoxy)butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-[4-(4-methoxyphenoxy)butyl]piperazine: This compound shares a similar structure but lacks the benzodiazole ring.
3-Chloro-1-(3-chlorophenyl)-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione: This compound has a similar aromatic substitution pattern but differs in the core structure.
Uniqueness
1-(4-Chlorophenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups and the presence of the benzodiazole ring, which may confer specific biological activities not seen in similar compounds.
Properties
Molecular Formula |
C28H28ClN3O3 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O3/c1-34-23-12-14-24(15-13-23)35-17-5-4-16-31-26-7-3-2-6-25(26)30-28(31)20-18-27(33)32(19-20)22-10-8-21(29)9-11-22/h2-3,6-15,20H,4-5,16-19H2,1H3 |
InChI Key |
JMCKKPRURIVLJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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